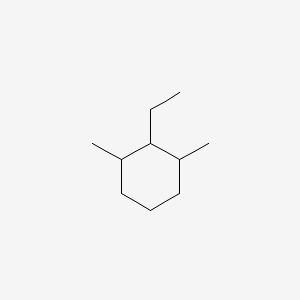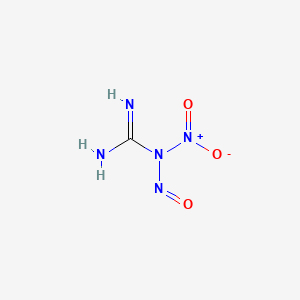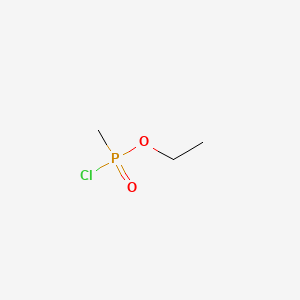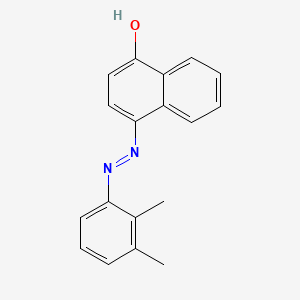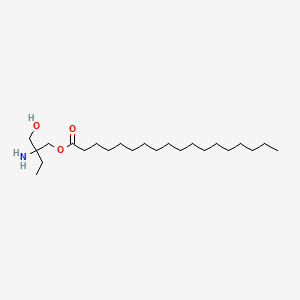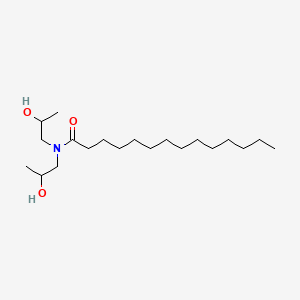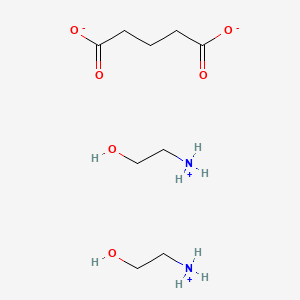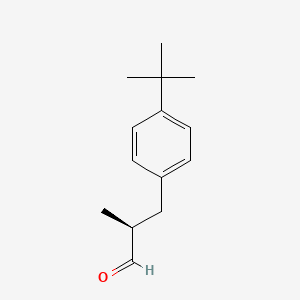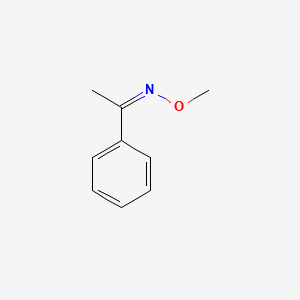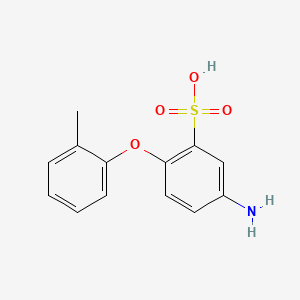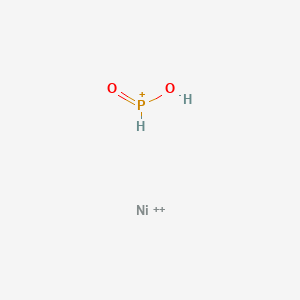
Nickel bisphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel bisphosphinate is an inorganic compound with the chemical formula Ni(PO2)2. It is a nickel salt of bisphosphinic acid and is known for its unique chemical properties and applications in various fields, including catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel bisphosphinate can be synthesized through various methods. One common approach involves the reaction of nickel chloride with sodium bisphosphinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution and purified by filtration and washing .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel bisphosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide and phosphoric acid.
Reduction: It can be reduced to elemental nickel and phosphine gas under specific conditions.
Substitution: this compound can participate in substitution reactions where the bisphosphinate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent
Major Products Formed:
Oxidation: Nickel oxide (NiO) and phosphoric acid (H3PO4).
Reduction: Elemental nickel (Ni) and phosphine gas (PH3).
Substitution: Nickel complexes with new ligands
Wissenschaftliche Forschungsanwendungen
Nickel bisphosphinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which nickel bisphosphinate exerts its effects involves its ability to coordinate with various ligands and form stable complexes. These complexes can interact with molecular targets, such as enzymes or cellular receptors, leading to specific biological or chemical outcomes. The bisphosphinate ligands play a crucial role in stabilizing the nickel center and enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Nickel bisphosphinate can be compared with other nickel phosphinate and phosphonate compounds:
Nickel phosphinate (Ni(H2PO2)2): Similar in structure but differs in the oxidation state of phosphorus.
Nickel phosphonate (Ni(PO3)2): Contains a different phosphorus-oxygen bonding arrangement.
Nickel diphosphine complexes: These complexes have different ligands but share similar coordination chemistry with this compound .
Uniqueness: this compound is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other nickel compounds. Its ability to form stable complexes with various ligands makes it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
36026-88-7 |
|---|---|
Molekularformel |
H2NiO2P+3 |
Molekulargewicht |
123.682 g/mol |
IUPAC-Name |
hydroxy(oxo)phosphanium;nickel(2+) |
InChI |
InChI=1S/Ni.HO2P/c;1-3-2/h;3H/q+2;/p+1 |
InChI-Schlüssel |
DKKVTRIEERZRKR-UHFFFAOYSA-O |
Kanonische SMILES |
O[PH+]=O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


